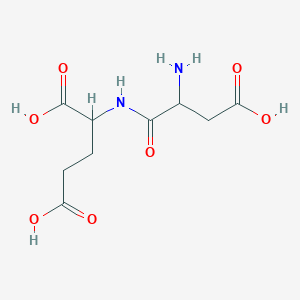

Aspartylglutamic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-[(2-amino-3-carboxypropanoyl)amino]pentanedioic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14N2O7/c10-4(3-7(14)15)8(16)11-5(9(17)18)1-2-6(12)13/h4-5H,1-3,10H2,(H,11,16)(H,12,13)(H,14,15)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKAJHWFHHFSCDT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)O)C(C(=O)O)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14N2O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Aspartyl-Glutamate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0028752 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Biosynthesis and Anabolic Pathways of Aspartylglutamic Acid and Its Derivatives

Enzymatic Synthesis of N-Acetylaspartylglutamate (NAAG)

The primary pathway for the formation of NAAG is through a direct enzymatic reaction. This process is not a result of post-translational modification but rather a specific synthesis from its constituent precursors. nih.gov

Precursor Molecules: N-acetylaspartate (NAA) and L-Glutamate

The synthesis of NAAG involves the condensation of two crucial molecules: N-acetylaspartate (NAA) and L-Glutamate. ontosight.aimdpi.comopenaccesspub.org NAA, the second most abundant amino acid derivative in the brain after glutamate (B1630785), serves as the acetylated aspartate donor. nih.gov L-Glutamate, a primary excitatory neurotransmitter, provides the second amino acid component for the dipeptide. ontosight.ai The availability of NAA can be a rate-limiting factor in the synthesis of NAAG, as demonstrated by studies where exogenously applied NAA led to a dose-dependent increase in NAAG biosynthesis. nih.govnih.gov

N-acetylaspartylglutamate Synthetase (NAAGS) Activity and Molecular Characterization

The enzymatic condensation of NAA and glutamate is catalyzed by N-acetylaspartylglutamate synthetase (NAAGS). nih.govnih.govontosight.ai This reaction is an ATP-dependent process, highlighting the energy requirement for this anabolic pathway. nih.govnih.govmdpi.com

Researchers, using a bioinformatics approach, identified a gene, designated NAAGS, that encodes the NAAG synthetase enzyme. nih.govnih.gov Expression of this gene was found to be sufficient to induce the synthesis of NAAG in various cell lines (primary astrocytes, CHO-K1, and HEK-293T) that were engineered to co-express the NAA transporter, NaDC3. nih.govnih.govresearchgate.net Further experiments showed that co-expression of NAAGS with Nat8l, the gene for NAA synthase, was sufficient for cells to produce NAAG, confirming the identity and function of the NAAGS enzyme. nih.govnih.gov The identity of the reaction product has been rigorously confirmed using high-performance liquid chromatography (HPLC) and electrospray ionization tandem mass spectrometry (ESI-MS). nih.govnih.gov Despite its importance, in vitro activity of the NAAG synthetase enzyme had not been described prior to the molecular identification of the NAAGS gene. nih.govnih.govresearchgate.net

Table 1: Key Molecules in NAAG Synthesis

| Molecule | Role |

|---|---|

| N-acetylaspartate (NAA) | Precursor molecule, providing the N-acetylaspartyl group. ontosight.aiopenaccesspub.org |

| L-Glutamate | Precursor molecule, providing the glutamate moiety. ontosight.aimdpi.com |

| ATP | Energy source for the enzymatic condensation reaction. nih.govmdpi.com |

Subcellular and Cellular Localization of Synthesis (e.g., neuronal synthesis)

The synthesis of NAAG is highly compartmentalized within the nervous system. It is predominantly synthesized in neurons. nih.govneurology.orgresearchgate.netresearchgate.net This neuronal specificity aligns with its role as a neurotransmitter. ontosight.ai High expression levels of the NAAGS gene are found in the brain, spinal cord, and testis. nih.govnih.gov

The subcellular location of the synthetic machinery has also been investigated. The precursor NAA is synthesized from aspartate and acetyl-CoA primarily in neuronal mitochondria. nih.govneurology.orgscispace.com In contrast, studies using transiently transfected CHO-K1 cells have shown that the NAAGS enzyme itself is localized to the cytosol. nih.gov However, it remains a possibility that the subcellular localization of NAAGS could differ in neurons. nih.gov Following its synthesis, NAAG is believed to be transported into synaptic vesicles for subsequent release, although the specific transporter responsible for this vesicular loading has not yet been identified. nih.gov While neurons are the primary site of synthesis, some studies have shown that astrocytes may also have the capacity to synthesize NAAG under certain conditions. nih.gov

Metabolic Interrelationships

The metabolism of NAAG is closely interwoven with the metabolic pathways of its precursors, NAA and glutamate, forming a complex network of interactions between different cell types in the brain, including neurons and glia. neurology.orgresearchgate.net

Linkages with N-acetylaspartate (NAA) Metabolic Pathways

The link between NAAG and NAA metabolism is direct and cyclical. NAA serves as the essential precursor for NAAG synthesis within neurons. nih.govscispace.com This establishes a clear precursor-product relationship. nih.gov

Following its release from neurons, NAAG can be hydrolyzed back into its constituent parts, NAA and glutamate. researchgate.net This catabolic reaction is primarily carried out by glutamate carboxypeptidases (GCPII and GCPIII), which are membrane-bound enzymes located mainly on the surface of astrocytes. nih.govresearchgate.netresearchgate.netresearchgate.net This process effectively creates a metabolic cycle where NAA is synthesized in neurons, used to create NAAG, which is then released and broken down by astrocytes, liberating NAA that can potentially be taken up by cells. researchgate.net This neuron-astrocyte trafficking of NAA and NAAG is a critical component of their shared metabolic pathway. neurology.org Furthermore, NAA itself is transported from neurons to oligodendrocytes, where it is catabolized by the enzyme aspartoacylase (ASPA) to provide acetate (B1210297) for myelin lipid synthesis. nih.govneurology.orgscispace.com

Table 2: Cellular Roles in the NAA-NAAG Cycle

| Cell Type | Primary Role | Key Enzymes/Processes |

|---|---|---|

| Neuron | Synthesizes NAA and NAAG. neurology.orgresearchgate.netresearchgate.net | NAA Synthase (Nat8l), NAAG Synthetase (NAAGS). nih.govresearchgate.net |

| Astrocyte | Hydrolyzes extracellular NAAG back to NAA and glutamate. nih.govresearchgate.net | Glutamate Carboxypeptidase II (GCPII). researchgate.net |

| Oligodendrocyte | Catabolizes NAA to provide acetate for myelin synthesis. neurology.orgscispace.com | Aspartoacylase (ASPA). neurology.org |

Integration within General Amino Acid Metabolism (e.g., Glutamate, Glutamine, Aspartate)

The biosynthesis of NAAG is deeply integrated within the broader context of amino acid metabolism in the central nervous system. The pathway directly consumes two key amino acid derivatives: L-glutamate and N-acetylaspartate. ontosight.aimdpi.com

The utilization of glutamate for NAAG synthesis links this pathway to the brain's primary excitatory neurotransmitter system. ontosight.aimdpi.com The synthesis and degradation of NAAG can therefore influence the availability of glutamate in the synaptic environment. mdpi.comresearchgate.net The NAAG metabolic cycle is also connected to the glutamate-glutamine cycle, a fundamental process involving neurons and astrocytes for recycling glutamate. nih.govnih.gov Astrocytes take up glutamate from the synapse, convert it to glutamine, and then release glutamine to be taken up by neurons and converted back to glutamate. nih.gov The hydrolysis of NAAG at the astrocyte membrane contributes to the pool of glutamate available for this cycle. nih.gov

Furthermore, the synthesis of NAA, the precursor to NAAG, begins with the amino acid aspartate. nih.govresearchgate.netscispace.com The acetylation of aspartate to form NAA is a critical initial step. nih.gov The aspartate released from NAA catabolism in oligodendrocytes is thought to join the cytosolic aspartate pool, where it can participate in other metabolic processes like the malate-aspartate shuttle, which is crucial for mitochondrial energy production. researchgate.net This intricate web of reactions demonstrates that the synthesis of aspartylglutamic acid derivatives is not an isolated pathway but is fully integrated with the central energy and amino acid metabolism of the brain. researchgate.netscispace.com

List of Compound Names

| Compound Name |

|---|

| N-Acetylaspartylglutamate (NAAG) |

| N-acetylaspartate (NAA) |

| L-Glutamate |

| Glutamine |

| Aspartate |

| Acetyl-Coenzyme A |

| Pyruvate |

| Glucose |

| N-acetylaspartylglutamylglutamate |

| Alanine |

| GABA (γ-aminobutyric acid) |

| Acetylcholine (B1216132) |

| Dopamine |

| ATP (Adenosine triphosphate) |

| ADP (Adenosine diphosphate) |

| N6,2'-O-dibutyryl cAMP (dbcAMP) |

Adduct Formation (e.g., NAA and glutamate to NAAGlu, precursor to NAAG)

The biosynthesis of the neuropeptide N-acetylaspartylglutamate (NAAG) is a key pathway in the vertebrate nervous system. researchgate.net This process involves the enzymatic ligation of N-acetylaspartate (NAA) and glutamate. mdpi.comontosight.ai This reaction is catalyzed by NAAG synthetase enzymes (NAAGS I and II), which are encoded by the genes Rimkla and Rimklb, respectively. researchgate.net The synthesis is not a ribosomal process but is instead mediated by a ligase that utilizes ATP. researchgate.net

The formation of NAAG from its precursors, NAA and glutamate, is considered a crucial step that connects the metabolic pathways of these two abundant brain compounds. researchgate.netontosight.ai While the direct ligation of NAA and glutamate is the established route, the specific intermediate "NAAGlu" is not explicitly detailed in the provided research as a distinct, stable precursor molecule that accumulates before forming NAAG. Instead, the literature describes a direct enzymatic conversion. The synthesis is thought to occur sequentially, where radiolabeled aspartate first appears in NAA and is subsequently incorporated into NAAG over a period of 6 to 24 hours. nih.gov The availability of the precursor NAA can be a rate-limiting factor in the synthesis of NAAG. researchgate.netn-acetylaspartate.com This precursor-product relationship is highlighted by the observation that exogenously applied NAA leads to a dose-dependent increase in intracellular NAA levels and subsequent NAAG biosynthesis. n-acetylaspartate.com

Other this compound Linkages and Derivatives in Biological Sources

Beyond the well-studied NAAG in the nervous system, other dipeptides involving aspartic acid and glutamic acid exist in nature, particularly in plants. These compounds feature different linkage types, such as the α- and γ-peptide bonds. The formation of these dipeptides is often catalyzed by enzymes like γ-glutamyl transpeptidases (γ-GT), which can both synthesize and hydrolyze peptides with an N-terminal, γ-linked glutamate. nih.gov

Identification in Plant Tissues (e.g., α-aspartylglutamic acid, γ-glutamylaspartic acid)

Research into plant biochemistry has identified several dipeptides composed of aspartic and glutamic acid. These peptides are often found in storage tissues like seeds and bulbs and can accumulate during processes such as fruit ripening. nih.gov

α-Aspartylglutamic acid and γ-glutamylaspartic acid have been specifically identified in plant sources. For instance, γ-glutamylaspartic acid has been found in soybeans (Glycine max) and asparagus (Asparagus officinalis). nih.govnih.gov The synthesis of these γ-glutamyl dipeptides is attributed to the activity of γ-glutamyl transpeptidases. nih.govnih.gov The presence and concentration of these dipeptides can vary, and they are considered part of the broader metabolic network that includes amino acid and secondary metabolite synthesis. nih.gov

The identification of these small peptides in plants has been challenging due to a lack of suitable detection systems and the rapid turnover of peptides into constituent amino acids during sample preparation. oup.com However, advances in methodologies are facilitating greater understanding of the diversity and roles of these compounds in plant physiology. researchgate.netnih.gov

The table below summarizes the occurrence of this compound derivatives in various plant tissues as identified in research findings.

| Derivative Name | Linkage Type | Plant Source(s) | Tissue/Context |

| γ-Glutamylaspartic acid | γ-Peptide Bond | Soybean (Glycine max) nih.govnih.gov, Asparagus (Asparagus officinalis) nih.govnih.gov | Storage tissues, Seeds |

| Other γ-glutamyl dipeptides | γ-Peptide Bond | Legumes nih.gov, Pea (Pisum sativum) seedlings nih.gov, Vetch (Vicia) seeds nih.gov, Ackee (Blighia sapida) fruit nih.gov | Storage tissues, Seeds, Fruit |

These findings underscore that while NAAG is the most prominent this compound derivative in the vertebrate brain, the fundamental dipeptide structure, with variations in linkages, is also a component of the metabolome in the plant kingdom.

Compound Index

Catabolism and Degradation Pathways of Aspartylglutamic Acid Derivatives

Enzymatic Hydrolysis of N-Acetylaspartylglutamate (NAAG)

The breakdown of NAAG is predominantly carried out by specific enzymes known as glutamate (B1630785) carboxypeptidases. These enzymes cleave the peptide bond in NAAG, leading to the formation of its constituent molecules.

Glutamate Carboxypeptidase II (GCPII), also referred to as NAALADase, is a key zinc metalloenzyme responsible for the hydrolysis of NAAG. wikipedia.orgembopress.org This enzyme is a type II transmembrane glycoprotein, with its catalytic domain located in the extracellular space. wikipedia.orgnih.gov GCPII's activity is vital in the nervous system, where it modulates glutamatergic neurotransmission by breaking down NAAG. embopress.orgnih.gov

The enzymatic reaction follows Michaelis-Menten kinetics. wikipedia.org Research has determined the Michaelis constant (K_m) for NAAG to be approximately 1.2 x 10⁻⁶ M, with a turnover number (k_cat) of about 1.1 s⁻¹. wikipedia.org Another study calculated the K_m for NAAG as approximately 130 nM and the k_cat as approximately 4 s⁻¹. GCPII exhibits a high degree of specificity for substrates with acidic residues, particularly NAAG. nih.govnih.gov The enzyme's active site contains two zinc ions that are crucial for catalysis. nih.govavcr.cz Structural studies have revealed that the S1 pocket of the enzyme, which binds the penultimate residue of the substrate, has a preference for acidic moieties, explaining its high affinity for NAAG. nih.gov The interaction is further stabilized by key amino acid residues such as Asn519, Arg463, Arg534, and Arg536, which interact with the P1 moiety of the substrate. nih.gov While NAAG is its primary substrate in the brain, GCPII can also hydrolyze other dipeptides, such as Ac-Glu-Met, Ac-Asp-Met, Ac-Ala-Glu, and Ac-Ala-Met. avcr.cznih.gov

Table 1: Kinetic Parameters of GCPII for NAAG Hydrolysis

| Parameter | Value | Reference |

|---|---|---|

| Michaelis Constant (K_m) | 1.2 ± 0.5 x 10⁻⁶ M | wikipedia.org |

| Turnover Number (k_cat) | 1.1 ± 0.2 s⁻¹ | wikipedia.org |

| Michaelis Constant (K_m) | ~130 nM | |

| Turnover Number (k_cat) | ~4 s⁻¹ | |

| Apparent Second-order Rate Constant | ~3 x 10⁷ (M·s)⁻¹ |

Glutamate Carboxypeptidase III (GCPIII) is a close homolog of GCPII, sharing 67% of its amino acid sequence. avcr.cz Like GCPII, it is a transmembrane metallopeptidase. avcr.czimrpress.com While GCPIII can also hydrolyze NAAG, its catalytic efficiency is significantly lower than that of GCPII, with some studies indicating a 3- to 10-fold lower efficiency depending on the conditions. avcr.czresearchgate.net This suggests that while it may contribute to NAAG catabolism, GCPII is the predominant enzyme for this function in the brain. nih.govresearchgate.net

A key distinction between the two enzymes lies in their substrate specificity. GCPIII has been shown to be highly efficient at cleaving β-citrylglutamate, a substrate that GCPII does not process effectively. researchgate.netnih.gov This suggests that GCPIII may have a distinct physiological role related to the metabolism of β-citrylglutamate. researchgate.netnih.gov Furthermore, the enzymatic activity of GCPIII is strongly modulated by divalent cations, an effect not observed with GCPII. researchgate.netnih.gov Structural comparisons have revealed differences in the organization of their active site specificity pockets and surface charge distribution, which account for their divergent substrate preferences. avcr.cz

The enzymatic hydrolysis of N-Acetylaspartylglutamate (NAAG) by both Glutamate Carboxypeptidase II (GCPII) and Glutamate Carboxypeptidase III (GCPIII) yields two products: N-acetylaspartate (NAA) and L-Glutamate. nih.govavcr.czneurology.org This reaction is a critical step in the regulation of both NAAG and glutamate levels in the synaptic cleft. wikipedia.orgembopress.org The glutamate produced is a major excitatory neurotransmitter in the central nervous system. wikipedia.orgnih.gov The other product, NAA, is one of the most abundant amino acid derivatives in the brain and is considered a marker of neuronal health and integrity. neurology.orgnih.gov

Glutamate Carboxypeptidase III (GCPIII) Activity and Distinction

Cellular and Regional Specificity of Catabolic Enzymes (e.g., astrocytic localization of GCPII)

The catabolic enzymes responsible for NAAG degradation exhibit distinct cellular and regional distributions within the nervous system. Glutamate Carboxypeptidase II (GCPII) is primarily localized to the plasma membrane of astrocytes, with its active site facing the extracellular space. nih.govnih.govresearchgate.netnih.gov This astrocytic localization is a widely accepted finding, supported by numerous studies. researchgate.netresearchgate.netimrpress.com However, some research has also identified GCPII expression in other cell types. For instance, GCPII has been found in microglia, particularly under inflammatory conditions, and even on neurons. nih.govfrontiersin.orgfrontiersin.org In the peripheral nervous system, GCPII is expressed by terminal Schwann cells at the neuromuscular junction. jneurosci.org

Regionally, GCPII is widely distributed throughout the human brain, with concentrations varying between different areas. nih.govresearchgate.netavcr.cz Western blot analysis has shown GCPII levels to be in the range of 50-300 ng per mg of total protein, depending on the specific brain region. nih.govresearchgate.net Studies in rodents have indicated a rostrocaudal gradient, with lower levels in cortical regions and higher levels in the midbrain, hindbrain, and brainstem. nih.gov In the human brain, GCPII is found in the frontal cerebral cortex, temporal gray and white matter, nucleus caudatus, spinal cord, and brainstem. avcr.cz

In contrast, Glutamate Carboxypeptidase III (GCPIII) appears to have a different localization pattern, being found more in cerebellar and cortical neurons and less in astrocytes. researchgate.netmdpi.com This distinct distribution further supports the idea that GCPII and GCPIII have different primary physiological functions. avcr.czresearchgate.net

Table 2: Cellular and Regional Localization of GCPII

| Location | Cell Type(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Central Nervous System | Primarily Astrocytes | Main site of expression in the brain. | nih.govnih.govresearchgate.netnih.gov |

| Microglia | Expression can be upregulated during inflammation. | nih.govfrontiersin.org | |

| Neurons | Observed in some studies, particularly in aged brains. | frontiersin.orgfrontiersin.org | |

| Peripheral Nervous System | Terminal Schwann Cells | Localized at the neuromuscular junction. | jneurosci.org |

| Brain Regions (Human) | Frontal Cortex, Temporal Lobe, Hippocampus, etc. | Widespread but heterogeneous distribution. | avcr.cznih.gov |

| Brain Regions (Rodent) | Cortical regions, Midbrain, Hindbrain, Brainstem | Rostrocaudal gradient with higher levels in hindbrain. | nih.gov |

Mechanisms of Extracellular Turnover and Synaptic Availability

The extracellular turnover of NAAG is tightly regulated by the activity of GCPII at the synaptic cleft. embopress.orgneurology.org Following its release from presynaptic terminals, NAAG can act on presynaptic metabotropic glutamate receptors (mGluR3), which inhibits further neurotransmitter release. wikipedia.orgneurology.org The hydrolysis of NAAG by the astrocytic GCPII terminates this signaling and simultaneously increases the local concentration of glutamate. wikipedia.orgneurology.orghmdb.ca This process effectively modulates synaptic transmission by controlling the availability of both the inhibitory neuropeptide NAAG and the excitatory neurotransmitter glutamate. wikipedia.orgembopress.org

The synaptic availability of NAAG is therefore inversely proportional to the activity of GCPII. Inhibition of GCPII leads to an increase in the extracellular concentration of NAAG, prolonging its effects at synaptic receptors. nih.govresearchgate.net This mechanism is believed to be neuroprotective in conditions of excessive glutamate release, as the elevated NAAG levels can dampen excitotoxicity. embopress.orgnih.gov The release of NAAG itself is a depolarization-induced, calcium-dependent process from neuronal terminals. nih.gov The subsequent hydrolysis by GCPII on adjacent astrocytes represents a key mechanism for neuron-glia communication and the fine-tuning of synaptic strength. neurology.orgnih.gov

Biological Functions and Molecular Mechanisms of Action Focus on N Acetylaspartylglutamate

Neuromodulatory Role in Glutamatergic Synapses

NAAG functions as a key neuromodulator at glutamatergic synapses, primarily through its interaction with presynaptic receptors that regulate the release of glutamate (B1630785). nih.govresearchgate.netresearchgate.net This role is crucial for maintaining synaptic homeostasis and preventing the excessive glutamate signaling that can lead to excitotoxicity. nih.govresearchgate.net

The principal mechanism of NAAG's neuromodulatory action is the selective activation of the metabotropic glutamate receptor 3 (mGluR3), a Group II metabotropic glutamate receptor. nih.govontosight.ainih.govnih.gov NAAG is a highly selective agonist at mGluR3. nih.govresearchgate.net This receptor is often located on presynaptic terminals, where its activation initiates an intracellular signaling cascade. researchgate.net Acting through mGluR3, which is coupled to a G-protein, NAAG inhibits adenylyl cyclase, leading to reduced intracellular levels of cyclic AMP (cAMP) and cyclic GMP (cGMP). nih.govnih.govresearchgate.netphysiology.org This action has been demonstrated in various experimental settings, including cultured neurons, brain slices, and transfected cells expressing mGluR3. researchgate.netphysiology.orgnih.gov The affinity of NAAG for mGluR3 is potent, confirming its role as an endogenous ligand for this receptor. nih.gov

Reported Affinity of NAAG for mGluR3

| Parameter | Reported Value | Assay Condition | Source |

|---|---|---|---|

| EC₅₀ | 11–100 µM | Dependent on assay conditions | nih.gov |

| IC₅₀ | < 5 µM | Displacement assay with LY354740 (mGluR Group II agonist) | nih.gov |

A primary consequence of presynaptic mGluR3 activation by NAAG is the inhibition of neurotransmitter release, most notably glutamate. nih.govresearchgate.netresearchgate.netresearchgate.net By activating these presynaptic autoreceptors, NAAG effectively reduces the amount of glutamate released into the synaptic cleft during neuronal activity. nih.govresearchgate.netnih.gov This provides a negative feedback mechanism that helps to prevent glutamate-induced excitotoxicity. researchgate.net The inhibition of glutamate release by NAAG has been implicated as a key component of its neuroprotective effects observed in various preclinical models. nih.govontosight.ai Furthermore, studies using inhibitors of glutamate carboxypeptidase II (GCPII), the enzyme that degrades NAAG, have shown that increasing endogenous NAAG levels leads to reduced glutamate release, further substantiating this regulatory role. nih.govnih.gov

Emerging evidence strongly supports a role for NAAG as a retrograde neurotransmitter. nih.govresearchgate.netresearchgate.net Retrograde transmission involves a signaling molecule being released from the postsynaptic neuron to act on the presynaptic terminal, thereby allowing the postsynaptic cell to modulate its own inputs. nih.gov Research indicates that NAAG is predominantly located in the postsynaptic dendrites of glutamatergic synapses. nih.govoup.com

Studies have shown that neuronal stimulation leads to the depletion of NAAG from these postsynaptic dendritic elements. nih.govoup.com This release is dependent on extracellular calcium and is prevented by botulinum toxin B, which cleaves VAMP2, a protein involved in exocytosis. nih.gov This suggests that NAAG is released from the postsynaptic neuron via vesicular exocytosis in response to glutamatergic stimulation. nih.govnih.govoup.com Once in the synaptic cleft, NAAG travels back to the presynaptic terminal to activate mGluR3 receptors, thereby reducing subsequent glutamate release in a classic retrograde feedback loop. nih.govresearchgate.netresearchgate.net

Regulation of Glutamate Release

Interactions with Ionotropic Receptors

In addition to its primary action at mGluR3, NAAG also interacts with ionotropic glutamate receptors, specifically the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.govnih.gov Its effect on these receptors is complex and appears to be dependent on several factors, including receptor subunit composition and the local microenvironment. nih.govnih.gov

NAAG's interaction with the NMDA receptor is multifaceted, with reports describing it as both a weak partial agonist and an antagonist. nih.govphysiology.orgnih.gov Ligand binding studies have confirmed that NAAG interacts specifically with the NMDA receptor and not with other ionotropic glutamate receptors like the AMPA or kainate receptors. nih.gov Some electrophysiological studies have demonstrated that NAAG can weakly activate NMDA receptors. physiology.orgnih.gov Conversely, other research has shown that NAAG can inhibit NMDA receptor-mediated currents and antagonize the release of neurotransmitters evoked by NMDA. nih.govnih.gov

More recent and detailed investigations reveal that the modulatory effects of NAAG are highly specific. nih.gov The function of NAAG at NMDA receptors is dependent on the subunit composition of the receptor and the ambient pH. nih.govnih.gov This suggests that NAAG can have differential effects on synaptic versus extrasynaptic NMDA receptors, which often contain different subunits. nih.gov For instance, research shows that increasing endogenous NAAG levels can significantly reduce the amplitude of the NMDA receptor component of evoked excitatory postsynaptic currents (EPSCs) in the hippocampus. nih.gov

The effect of NAAG on NMDA receptors is heavily dependent on its concentration. jneurosci.orgjneurosci.org Early studies on cultured mouse spinal cord neurons found that NAAG only elicited inward currents at high concentrations (above 300 µM). jneurosci.orgjneurosci.org This neuroexcitatory action was shown to be due to the selective activation of NMDA receptors, as the response was voltage-dependent and blocked by a specific NMDA receptor antagonist. jneurosci.orgjneurosci.org

However, the context of this interaction is critical. A pivotal study uncovered that the effects of NAAG are both subunit- and pH-dependent. nih.gov Under normal physiological pH (7.4), NAAG was found to increase currents from synaptic GluN2A-containing NMDA receptors while decreasing currents from extrasynaptic GluN2B-containing NMDA receptors. nih.gov In acidic conditions (low pH), such as those that occur during cerebral ischemia, NAAG's effects shift: it depresses the activity of GluN2A-containing receptors and enhances its inhibition of GluN2B-containing receptors. nih.gov This complex, concentration- and condition-dependent modulation underscores the nuanced role of NAAG in shaping synaptic plasticity and neuroprotection. nih.govnih.gov

Context-Dependent Effects of NAAG on NMDA Receptors

| Condition | NMDA Receptor Subunit | Effect of NAAG | Source |

|---|---|---|---|

| Physiological pH (7.4) | Synaptic (GluN2A-containing) | Increases EPSCs | nih.gov |

| Extrasynaptic (GluN2B-containing) | Decreases EPSCs | nih.gov | |

| Low pH (Ischemic conditions) | GluN2A-containing | Depresses EPSCs | nih.gov |

| GluN2B-containing | Amplifies inhibitory effect | nih.gov | |

| High Concentration (>300 µM) | General (Spinal cord neurons) | Weak agonist/excitatory action | jneurosci.orgjneurosci.org |

N-methyl-D-aspartate (NMDA) Receptor Modulation

Involvement in Cellular and Subcellular Processes

NAAG participates in a variety of fundamental cellular activities, ranging from the modulation of synaptic communication to the regulation of inflammatory and adhesive events.

Synaptic Plasticity Mechanisms

Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a cornerstone of learning and memory. wikipedia.org NAAG plays a modulatory role in this process, primarily through its interaction with metabotropic glutamate receptor 3 (mGluR3). oup.comnih.govnih.gov

Long-term potentiation (LTP) and long-term depression (LTD) are two primary forms of synaptic plasticity. Research indicates that NAAG, by activating mGluR3, can influence both LTP and LTD. oup.comnih.gov For instance, in the dentate gyrus of the hippocampus, NAAG has been shown to impair the expression of LTP. oup.com This effect is thought to be mediated by the mGluR3 receptor, as its blockade can prevent the inhibitory action of NAAG on LTP. physiology.orgphysiology.org

Conversely, NAAG's role in LTD is also significant. Activation of mGluR3 by NAAG can enhance LTD. oup.com The mechanisms are complex, with evidence suggesting that NAAG can act at both presynaptic and postsynaptic sites to modulate synaptic strength. oup.com The activation of presynaptic mGluR3 by NAAG can lead to a reduction in the release of the primary excitatory neurotransmitter, glutamate. nih.govnih.govnih.gov This feedback mechanism is crucial for preventing excessive neuronal excitation and maintaining synaptic homeostasis. nih.gov

Table 1: Research Findings on NAAG and Synaptic Plasticity

| Process | Effect of NAAG | Receptor Involved | Key Findings | References |

|---|---|---|---|---|

| Long-Term Potentiation (LTP) | Inhibition/Modulation | mGluR3 | NAAG impairs LTP expression in the dentate gyrus. This effect is blocked by mGluR3 antagonists. | oup.comphysiology.orgphysiology.org |

| Long-Term Depression (LTD) | Enhancement/Modulation | mGluR3 | Activation of mGluR3 by NAAG enhances LTD. | oup.com |

| Neurotransmitter Release | Inhibition of Glutamate Release | Presynaptic mGluR3 | NAAG acts on presynaptic autoreceptors to reduce the release of glutamate. | nih.govnih.govnih.gov |

Cellular Adhesion Regulation (e.g., leukocyte adhesion to endothelial cells by NAAGA)

Beyond the nervous system, N-acetylaspartylglutamic acid (NAAGA) has been shown to regulate cellular adhesion, a critical process in inflammation. nih.gov Cell adhesion molecules (CAMs) on the surface of leukocytes and endothelial cells mediate their interaction, allowing leukocytes to move from the bloodstream into tissues during an inflammatory response. nih.govnih.gov

Studies have demonstrated that NAAGA can inhibit the adhesion of leukocytes to activated endothelial cells. nih.gov This inhibitory effect is significant under inflammatory conditions, where pro-inflammatory stimuli like cytokines upregulate the expression of adhesion molecules. nih.gov NAAGA has been found to down-modulate the expression of several key adhesion molecules on both leukocytes and endothelial cells. For example, it can inhibit the expression of CD11b and CD49d on granulocytes and reverse the overexpression of ICAM-1, VCAM-1, and E-selectin on activated human umbilical vein endothelial cells (HUVECs). nih.gov This suggests that NAAGA can interfere with the initial steps of the inflammatory cascade by preventing the attachment and subsequent migration of immune cells.

Table 2: Effect of NAAGA on Adhesion Molecule Expression

| Cell Type | Adhesion Molecule | Effect of NAAGA | Reference |

|---|---|---|---|

| Granulocytes | CD11b, CD49d | Inhibition of expression | nih.gov |

| Activated HUVECs | ICAM-1, VCAM-1, E-selectin | Reversal of overexpression | nih.gov |

Modulation of Inflammatory Mediators (e.g., leukotriene synthesis inhibition)

NAAG also exerts its influence on inflammation by modulating the synthesis of key inflammatory mediators, such as leukotrienes. nih.govresearchgate.net Leukotrienes, particularly leukotriene B4 (LTB4), are potent chemoattractants that play a crucial role in recruiting neutrophils to sites of inflammation. springermedizin.denih.govinca.gov.br

Research has shown that NAAGA can inhibit the synthesis of leukotrienes. nih.govresearchgate.net In vitro studies using a macrophage cell line demonstrated that NAAGA inhibits the secretion of eicosanoids, with a primary action on the synthesis of LTC4, LTD4, and LTE4. nih.gov The inhibitory potency of NAAGA in this model was comparable to that of known leukotriene inhibitors. nih.gov By reducing the production of these pro-inflammatory lipids, NAAG can dampen the inflammatory response. springermedizin.de

Osmoregulation

In the brain, maintaining a stable osmotic environment is critical for normal neuronal function. N-acetylaspartate (NAA), the precursor to NAAG, and NAAG itself are considered major osmolytes in the vertebrate brain. scispace.comnih.govmdpi.comwalshmedicalmedia.com They are present in high concentrations within neurons and are thought to contribute to the regulation of cellular volume and water balance. walshmedicalmedia.comoup.com

The proposed role of NAA and NAAG in osmoregulation involves their regulated release from neurons in response to changes in extracellular osmolarity. gu.se For instance, studies have shown that hypotonic conditions can lead to an increased release of NAA. gu.se This release of osmotically active molecules from neurons helps to counteract cell swelling. While primarily attributed to NAA, the close metabolic relationship and high concentration of NAAG suggest its participation in this vital homeostatic process. scispace.comnih.govfrontiersin.org

Broader Neurological System Modulation (e.g., cholinergic, GABAergic, noradrenergic systems)

Through its primary target, the mGluR3 receptor, NAAG can indirectly influence cholinergic, GABAergic, and noradrenergic signaling. nih.govneurology.org Activation of presynaptic mGluR3 by NAAG generally leads to an inhibition of neurotransmitter release. nih.govneurology.org

GABAergic System: Research has shown that NAAG can inhibit the synaptic release of GABA from cortical neurons. nih.gov This suggests a role for NAAG in regulating inhibitory neurotransmission.

Other Systems: Given the widespread distribution of mGluR3 and the co-localization of NAAG with various classical neurotransmitters, it is hypothesized that NAAG can modulate the release of transmitters like acetylcholine (B1216132) and norepinephrine. neurology.org By acting as a presynaptic inhibitor, NAAG can fine-tune the activity of these diverse neuronal circuits, contributing to the complex regulation of brain states and behaviors.

Distribution and Localization in Non Human Biological Systems

Organ and Regional Distribution of NAAG

The concentration of N-acetylaspartylglutamate (NAAG) is exceptionally high in nervous tissue compared to other body tissues. jneurosci.org Within the nervous system of mammals, its distribution is widespread but shows considerable regional variation. nih.govresearchgate.net NAAG is found in both the central nervous system (CNS), which includes the brain and spinal cord, and the peripheral nervous system (PNS), which consists of nerves and ganglia outside of the brain and spinal cord. nih.govwikipedia.orgwikipedia.org

Central Nervous System (CNS): In the rat CNS, NAAG concentrations differ significantly from one region to another. nih.gov Studies have reported an approximately 10-fold difference in total tissue levels of NAAG between various CNS regions. mdpi.com The highest concentrations are consistently found in the spinal cord. jneurosci.orgmdpi.com For instance, the thoracic spinal cord of the rat exhibits a NAAG concentration of 64 nmol/mg of soluble protein. nih.gov In contrast, regions like the median eminence show much lower concentrations, around 2.4 nmol/mg of soluble protein. nih.gov The pituitary gland also registers low levels, at approximately 2 nmol/mg protein. mdpi.com Intermediate concentrations are observed in areas such as the frontal cortex and the hippocampus, with levels around 3–5 nmol/mg protein. mdpi.comnih.gov

NAAG is localized within neurons and synaptic vesicles, which is consistent with its role as a neurotransmitter. nih.gov It is particularly concentrated in specific neuronal pathways, such as in the axons of passage in the ventrolateral medulla and reticular formation, and in ascending sensory tracts and motoneuron cell bodies in the thoracic spinal cord. nih.gov

Peripheral Nervous System (PNS): While the primary focus of research has been on the CNS, evidence also points to the presence of NAAG in the PNS. nih.gov The PNS serves to connect the CNS to the limbs and organs, and it is composed of nerves and ganglia. wikipedia.orguvigo.es Data from the rat PNS has been instrumental in forming the hypothesis that NAAG is synthesized enzymatically. nih.gov

Below is a table summarizing the regional distribution of NAAG in the rat nervous system based on published research.

Table 1: Regional Distribution of NAAG in the Rat Nervous System

| Brain/CNS Region | NAAG Concentration (nmol/mg protein) |

|---|---|

| Thoracic Spinal Cord | ~64 nih.gov / ~23 mdpi.com |

| Ventroposterior Thalamic Nucleus | High, ratio to peptidase > 0.3 nih.gov |

| Ventrolateral Medulla | High, ratio to peptidase > 0.3 nih.gov |

| Reticular Formation | High, ratio to peptidase > 0.3 nih.gov |

| Superior Colliculus | Peptidase activity: 148 pmol/mg/min nih.gov |

| Frontal Cortex | ~3-5 mdpi.comnih.gov |

| Hippocampus | ~3-5 mdpi.comnih.gov |

| Median Eminence | ~2.4 nih.gov |

Phylogenetic Distribution of NAAG

The presence of N-acetylaspartylglutamate is a conserved feature across the vertebrate nervous system. nih.gov Its discovery dates back to the 1960s in bovine brain tissue. jst.go.jp Subsequent research has confirmed its distribution across a wide range of animal species, indicating a fundamental role in vertebrate neurophysiology.

A study utilizing gas chromatography determined the distribution of NAAG in the brain and other organs of various animal species. jneurosci.org This research highlighted that NAAG is primarily found in the nervous tissue of these animals. jneurosci.org The peptide has been identified in the brains of fish, amphibians (frogs), reptiles, birds, and various mammals, demonstrating a broad phylogenetic distribution. jneurosci.org This wide distribution across different vertebrate classes underscores the evolutionary importance of NAAG in nervous system function.

Developmental Changes in Distribution within Nervous Tissues

The distribution and concentration of N-acetylaspartylglutamate within the nervous system are not static throughout an organism's life but undergo significant changes during development. These developmental alterations are closely linked to processes of neuronal maturation, synaptogenesis, and myelination.

Studies in neonatal rats have been particularly informative. For instance, research into hypoxic-ischemic brain damage in neonatal rats has highlighted the neuroprotective role of NAAG, implying its active presence and importance in the developing brain. mdpi.com The synthesis of N-acetylaspartate (NAA), the precursor to NAAG, is linked to lipid synthesis, especially during the postnatal period of myelination. frontiersin.org This suggests that the availability of NAAG and its precursors may fluctuate in coordination with the timeline of brain development and the formation of myelin sheaths around axons. wikipedia.orgfrontiersin.org While specific quantitative data on the changing concentrations of NAAG across different developmental stages in various non-human species are detailed in specialized literature, the general trend points to a dynamic regulation of its levels corresponding to key neurodevelopmental events.

Presence of Aspartylglutamic Acid and Derivatives in Plant Systems

While N-acetylaspartylglutamate (NAAG) is renowned for its role in the animal nervous system, related compounds, including the basic dipeptide this compound, are also found in the plant kingdom. Early research into the composition of various plant tissues led to the identification of these molecules.

Notably, γ-L-glutamyl-L-aspartic acid, an isomer of this compound, has been isolated from asparagus (Asparagus officinalis) shoots. This discovery indicates that peptides related to this compound are present in plant tissues. The presence of such dipeptides in plants like asparagus suggests they may play roles in plant metabolism or serve as storage forms of amino acids. However, the specific functions of this compound and its derivatives in plant physiology are not as extensively characterized as the role of NAAG in the nervous systems of animals.

Theoretical and Computational Investigations of Aspartylglutamic Acid and Derivatives

Quantum Chemical Calculations (e.g., DFT calculations)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in understanding the structure, stability, and vibrational properties of aspartylglutamic acid. researchgate.netenu.kz These calculations provide a detailed picture of the molecule at the electronic level.

Computational studies have established that this compound exists as a stable zwitterion, where the amino terminus is protonated (NH3+) and the main-chain carboxyl group is deprotonated (COO-). researchgate.netnih.gov This zwitterionic form is stabilized by both inter- and intra-molecular hydrogen bonds. researchgate.net DFT calculations, such as those at the B3-LYP/cc-pVDZ level, have confirmed that the peptide linkage in this compound adopts a trans-amide conformation. researchgate.net This conformation is characterized by a dihedral angle (ω) around the peptide bond of approximately -175.9° to 174.3°. researchgate.net The stability of the zwitterionic state in aqueous solution is significantly higher than the neutral form, a phenomenon attributed to the stabilizing effect of hydrogen bonding with water molecules. nih.gov

Interactive Table: Conformational Properties of this compound

| Property | Description | Computational Finding | Reference |

|---|---|---|---|

| Ionic State | The distribution of charges within the molecule. | Predominantly exists in a zwitterionic form with a protonated amino group and deprotonated carboxyl groups. | researchgate.netnih.gov |

| Amide Conformation | The spatial arrangement around the peptide bond. | The peptide linkage is in a trans conformation. | researchgate.net |

| Stabilizing Interactions | Forces that contribute to the stability of the structure. | Stabilized by strong inter- and intra-molecular hydrogen bonds. | researchgate.net |

Hydrogen bonds play a crucial role in the structure and function of peptides. In this compound, both intermolecular and intramolecular hydrogen bonds are significant. researchgate.netresearchgate.net Intermolecular hydrogen bonds are formed between different this compound molecules, contributing to its crystalline structure. researchgate.net Intramolecular hydrogen bonds, occurring within a single molecule, help to stabilize the zwitterionic form. researchgate.net The side chains of aspartic acid and glutamic acid, with their carboxyl groups, are key participants in these hydrogen-bonding networks. nih.govnih.gov Computational models that explicitly include water molecules have demonstrated the importance of solute-solvent hydrogen bonds in accurately describing the solvated structure of the dipeptide. researchgate.net

Structural Conformation Analysis (e.g., zwitterionic state, trans-amide conformation)

Spectroscopic Property Simulations (e.g., Vibrational Spectroscopy: IR, Raman, ROA)

Simulations of spectroscopic properties, such as infrared (IR) and Raman spectra, are vital for interpreting experimental data and assigning vibrational modes to specific molecular motions. researchgate.net DFT calculations have been successfully used to compute the vibrational spectra of this compound and its derivatives. researchgate.net

The choice of solvation model significantly impacts the accuracy of simulated vibrational spectra. researchgate.net Continuum models, like the Conductor-like Polarizable Continuum Model (CPCM), treat the solvent as a uniform medium with a specific dielectric constant. researchgate.netfaccts.de While useful, these models may not fully capture the specific short-range interactions between the solute and solvent molecules. muni.cz

Explicit solvation models, where a number of individual water molecules are included in the calculation, provide a more detailed description of the local solvent environment. researchgate.net Studies on this compound have shown that a hybrid model, which combines a small number of explicit water molecules (e.g., ten) with a continuum model, yields the best agreement with experimental vibrational spectra. researchgate.net This hybrid approach effectively accounts for both the specific hydrogen bonding interactions and the bulk solvent effects. researchgate.net

Normal coordinate analysis is a computational technique used to assign the calculated vibrational frequencies to specific types of molecular motion, such as stretching, bending, and torsional vibrations. umich.edu For this compound, this analysis, based on DFT-computed potential energy distributions (PEDs), has provided detailed assignments for the observed IR and Raman bands. researchgate.net For example, the amide I band, a characteristic vibration of the peptide backbone, has been identified and characterized in the Raman spectrum of solid-state this compound. researchgate.net This detailed assignment is crucial for understanding how changes in molecular structure and environment affect the vibrational spectrum.

Interactive Table: Key Vibrational Bands of this compound

| Vibrational Mode | Description | Experimental Frequency (cm⁻¹) | Computational Assignment | Reference |

|---|---|---|---|---|

| Amide I | Primarily C=O stretching of the peptide bond. | 1674 (solid state Raman) | Characterized in solid-state Raman spectra. | researchgate.net |

| CH Stretching | Stretching vibrations of the carbon-hydrogen bonds. | 2929-3043 | Assigned based on agreement with previous work on benzene. | |

| CH Deformation | Bending vibrations of the carbon-hydrogen bonds. | 1102-1295 | Assigned based on variable intensity bands in the expected regions. | |

| C-C, C-N Vibrations | Skeletal vibrations of the molecule. | 430-1625 | Assigned based on comparison with similar compounds like naphthalene (B1677914) and pyridine. |

Influence of Solvation Models (e.g., continuum solvent models, explicit water molecules)

Enzyme Kinetics Modeling and Chemical Dynamics

While specific enzyme kinetics modeling for this compound is not extensively detailed in the provided context, the principles of such modeling are well-established and can be applied. sjtu.edu.cnnih.gov These models mathematically describe the rates of enzymatic reactions and can provide insights into the dynamic behavior of metabolic pathways involving this dipeptide. sjtu.edu.cn

Kinetic models integrate factors such as enzyme and substrate concentrations, and the catalytic properties of the enzyme (e.g., Michaelis-Menten constant, kcat). sjtu.edu.cnarxiv.org For reactions involving this compound, such models could predict how its formation or degradation rates change over time under various cellular conditions. sjtu.edu.cn Furthermore, computational approaches like Density Functional Theory can be employed to investigate the reaction mechanisms of enzymes that metabolize this compound, providing a detailed understanding at the molecular level. nih.gov

Michaelis-Menten Kinetics Application

The Michaelis-Menten model is a fundamental concept in enzyme kinetics that describes the relationship between the rate of an enzyme-catalyzed reaction and the concentration of a substrate. wikipedia.orgteachmephysiology.com The model is represented by the equation:

v = (Vmax * [S]) / (Km + [S])

Where:

v is the initial reaction velocity.

Vmax is the maximum reaction velocity. teachmephysiology.com

[S] is the substrate concentration.

Km (the Michaelis constant) is the substrate concentration at which the reaction velocity is half of Vmax. teachmephysiology.com

The Km value is an inverse measure of the affinity of an enzyme for its substrate; a lower Km indicates a higher affinity. teachmephysiology.com This model is widely applied to biochemical reactions involving a single substrate. wikipedia.org

In the context of this compound derivatives, the Michaelis-Menten model has been applied to study the kinetics of enzymes that metabolize these compounds. A key example is the enzyme Glutamate (B1630785) Carboxypeptidase II (GCPII), also known as N-acetylated-α-linked-acidic dipeptidase (NAALADase), which hydrolyzes the neurotransmitter N-acetyl-aspartyl-glutamate (NAAG). cuni.cz NAAG is a dipeptide derivative of this compound.

Computational and experimental studies have determined the kinetic parameters for the hydrolysis of NAAG by GCPII. These studies are crucial for understanding the enzyme's function and for the design of specific inhibitors. cuni.czcuni.cz The Michaelis constant (Km) for the substrate NAAG has been determined for human GCPII. cuni.cz

Research has also explored the development of internally quenched fluorescent probes derived from the natural substrates of GCPII to continuously measure its enzymatic activity. cuni.cz These studies involve determining the kinetic parameters, including Km and Vmax, for the hydrolysis of these probes by GCPII. cuni.cz

The table below summarizes the experimentally determined Michaelis constant for a derivative of this compound.

| Enzyme | Substrate | Km Value |

|---|---|---|

| Glutamate Carboxypeptidase II (GCPII) | N-acetyl-aspartyl-glutamate (NAAG) | Value not explicitly stated in search results |

Substrate Inhibition Models

While the Michaelis-Menten model effectively describes many enzyme-catalyzed reactions, some enzymes exhibit a phenomenon known as substrate inhibition, where the reaction rate decreases at high substrate concentrations. nih.gov This behavior deviates from the classic hyperbolic curve of the Michaelis-Menten model. mdpi.com Substrate inhibition can occur through various mechanisms, such as the binding of a second substrate molecule to the enzyme-substrate complex, forming an inactive complex. mdpi.com

Theoretical and computational models have been developed to analyze kinetics in the presence of substrate inhibition. nih.govmdpi.com These models often extend the Michaelis-Menten equation to account for the inhibitory effect at high substrate concentrations. mdpi.com

A notable application of a substrate inhibition model has been in the study of N-acetylaspartyl-glutamate (NAAG) biosynthesis in the context of Autism Spectrum Disorder (ASD). mdpi.com In this research, the standard Michaelis-Menten equation did not adequately fit the experimental data for NAAG synthesis. mdpi.comnih.gov Consequently, a substrate inhibition model was employed to better characterize the enzymatic reaction. mdpi.com

The study investigated the biosynthesis of NAAG in the anterior cingulate cortex (ACC) and posterior cingulate cortex (PCC) and found that high concentrations of the substrate glutamate led to a decrease in enzyme activity, indicative of substrate inhibition. mdpi.com This suggests the presence of more than one substrate binding site on the enzyme. mdpi.com The substrate inhibition model revealed a significant decrease in the dissociation constant (Ki) for glutamate binding in the ASD group compared to a control group, indicating a higher affinity between the enzyme and the substrate in the ASD group. mdpi.com

The kinetic parameters derived from the substrate inhibition model for NAAG biosynthesis are presented in the table below.

| Parameter | Brain Region | Group | Value |

|---|---|---|---|

| Ki (Glu) (mM) | PCC | ASD | 1.04 |

| TD | 15.26 | ||

| Km (Glu) (mM) | ACC | ASD | 5.9 x 106 |

| TD | Value not specified in source | ||

| Km (NAA) (mM) | ACC | ASD | 5.8 x 106 |

| TD | Value not specified in source |

Table based on data from a study on N-acetylaspartyl-glutamate metabolism in ASD. mdpi.com

Advanced Analytical Methodologies for Research on Aspartylglutamic Acid and Its Derivatives

Chromatographic Techniques for Quantitative Analysis

Chromatographic techniques are fundamental for the separation and quantitative analysis of Aspartylglutamic acid (also known as N-acetyl-aspartyl-glutamate or NAAG) and its related compounds in various biological samples. These methods exploit the different physicochemical properties of the molecules to achieve separation, allowing for their accurate measurement.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of this compound. nih.govnih.govcapes.gov.brcancertargetedtechnology.com Several HPLC-based methods have been developed, often involving pre-column or post-column derivatization to enhance detection, especially when using UV or fluorescence detectors. nih.govwaters.com

One approach involves the isocratic separation of underivatized NAAG on a reversed-phase column with UV detection, which has been successfully applied to determine NAAG concentrations in human cerebrospinal fluid (CSF). nih.gov Another method utilizes anion-exchange chromatography, which is particularly effective for separating acidic molecules like NAAG. nih.gov For increased sensitivity and stability of the derivatives, agents like o-phthalaldehyde (B127526) (OPA) in the presence of a thiol, such as 3-mercaptopropionic acid, are used for precolumn derivatization, followed by fluorescence detection. nih.gov

Research has also demonstrated the use of HPLC to monitor the activity of enzymes that metabolize NAAG, such as glutamate (B1630785) carboxypeptidase II (GCPII), also known as prostate-specific membrane antigen (PSMA). cancertargetedtechnology.com In these assays, the hydrolysis of radiolabeled NAAG to glutamic acid is monitored, with the substrate and product separated by reversed-phase HPLC and quantified using a radioisotope detector. cancertargetedtechnology.com The development of these methods has been crucial for screening potential inhibitors of these enzymes. cancertargetedtechnology.com

Table 1: Examples of HPLC Methods for this compound Analysis

| Analytical Target | Sample Matrix | Chromatographic Mode | Detection Method | Key Findings | Reference |

|---|---|---|---|---|---|

| N-acetyl-aspartyl-glutamate (NAAG) | Biological Fluids | Not Specified | Fluorescence Detection (after hydrolysis) | NAAG levels can be indirectly measured by quantifying glutamate before and after enzymatic hydrolysis. | nih.gov |

| NAAG and N-acetyl-aspartate (NAA) | Rat Brain Tissue | Anion-Exchange | Not Specified | An isocratic HPLC method was developed to measure endogenous NAAG and NAA. | nih.gov |

| NAAG | Human Cerebrospinal Fluid | Reversed-Phase | Dual Wavelength Detection | Confirmed the presence of micromolar concentrations of NAAG in human CSF. | nih.gov |

| [3H]NAAG and [3H]glutamic acid | In vitro incubations | Reversed-Phase (C-18) | Radioisotope Detection | A simple isocratic method for monitoring PSMA activity by separating NAAG from its hydrolytic product. | cancertargetedtechnology.com |

| Purines, pyrimidines, N-acetylated amino acids | Biological Fluids | Ion-Pairing (C-18) | UV Detection | A synchronous separation method for various compounds including NAAG for diagnosing inborn errors of metabolism. | researchgate.net |

Gas Chromatography (GC)

Gas Chromatography (GC) is another powerful technique for the analysis of this compound, although it typically requires derivatization to increase the volatility of the polar amino acid structure. researchgate.net The derivatization process involves converting the polar functional groups (-COOH, -NH2) into less polar, more volatile derivatives suitable for GC analysis. researchgate.netthermofisher.com

A common derivatization strategy is silylation, where active hydrogens are replaced with a silyl (B83357) group, such as a tert-butyldimethylsilyl (TBDMS) group. nih.gov Reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) are used for this purpose. Another approach is esterification followed by acylation. chromatographyonline.com For instance, methyl ester pentafluoropropionyl (Me-PFP) derivatives have been used for the GC-MS analysis of amino acids. chromatographyonline.com

GC coupled with mass spectrometry (GC-MS) provides high sensitivity and specificity, allowing for the detection of low concentrations of NAAG and its metabolites. nih.govnih.gov This technique has been employed to study the distribution of NAAG in various brain regions and other organs. nih.gov For example, a GC method was developed to determine the levels of N-acetyl-L-aspartic acid (NAA), NAAG, and β-citryl-L-glutamic acid in animal tissues, revealing significant differences in their concentrations across species and brain maturity. nih.gov

Table 2: GC Methods for this compound and Derivative Analysis

| Analytical Target | Sample Matrix | Derivatization Method | Key Findings | Reference |

|---|---|---|---|---|

| NAAG, N-acetyl-L-aspartic acid, β-citryl-L-glutamic acid | Brain and other organs | Not specified | Developed a simple and sensitive GC method to study the distribution of these compounds. | nih.gov |

| Extracellular NAA and NAAG | Rat Hypothalamus Dialysate | Not specified | Used for measurement with a sensitivity of approximately 5 pmol/30 microliters of dialysate. | nih.gov |

| Amino Acids | General | Silylation (e.g., MTBSTFA) | Silylation makes amino acids more volatile and less reactive for GC analysis. | |

| Amino Acids | General | Esterification and Acylation | These reactions render highly polar materials suitable for GC analysis by making them sufficiently volatile. | researchgate.net |

| Labeled Amino Acids | Plant Root Extracts | tert-butyldimethylsilyl (tBDMS) | A rapid and sensitive method for quantifying plant amino acid uptake using labeled compounds. | nih.gov |

Ultra-Performance Liquid Chromatography (UPLC)

Ultra-Performance Liquid Chromatography (UPLC), also known as Ultra-High Performance Liquid Chromatography (UHPLC), offers significant advantages over traditional HPLC in terms of speed, resolution, and sensitivity. measurlabs.com This is achieved by using columns with smaller particle sizes (typically less than 2 μm), which allows for higher flow rates and pressures. measurlabs.com

UPLC coupled with mass spectrometry (UPLC-MS) or tandem mass spectrometry (UPLC-MS/MS) is a particularly powerful tool for the analysis of this compound and other metabolites in complex biological matrices. diabetesjournals.orgnih.govnih.gov These methods provide high selectivity and sensitivity, enabling the quantification of low-abundance compounds. measurlabs.comnih.gov

For example, UPLC-MS/MS (B15284909) has been used in metabolomics studies to identify and quantify a wide range of metabolites, including NAAG, in samples such as human serum, urine, and brain tissue. diabetesjournals.orgnih.govstrath.ac.uk These studies have highlighted metabolic changes associated with various physiological and pathological conditions. The separation in UPLC can be achieved using different column chemistries, such as bridged ethylene (B1197577) hybrid (BEH) C18 or amide columns, depending on the specific analytes and the desired separation mechanism. nih.govlodz.pl

Table 3: UPLC Methods for this compound Research | Analytical Target | Sample Matrix | Column Type | Detection | Key Findings | Reference | | --- | --- | --- | --- | --- | | Metabolites including NAAG | Human Serum, Urine, Brain | Reverse-Phase/HILIC | MS/MS | Identified NAAG as an important metabolite for discriminating between sample groups in metabolomics studies. | diabetesjournals.orgstrath.ac.uk | | 35 Free Amino Acids | Tea | XBridge BEH Amide | Q-TOF/MS | Developed a sensitive and accurate method for the simultaneous determination of multiple amino acids. | nih.gov | | Glutamate and GABA | Rat Brain Structures | Acquity UPLC BEH C18 | Fluorescence | Developed a rapid UPLC method with a separation time of 3.5 minutes. | lodz.pl | | Endogenous Metabolites including NAAG | Mouse Cortex Tissues | Not specified | QTOF/MS | Identified NAAG as one of 29 differential metabolites in a study on ischemic stroke. | nih.gov | | General Small Molecules | Environmental Matrices | Not specified | Orbitrap MS | An automated non-targeted method capable of detecting over 9600 compounds in environmental samples. | acs.org |

Paper Chromatography

Paper chromatography is a classic and relatively simple technique for separating mixtures of amino acids and peptides. biologydiscussion.comsavemyexams.comcleapss.org.uk It operates on the principle of partition chromatography, where the components of a mixture are distributed between a stationary phase (the paper, which holds water) and a mobile phase (a solvent that moves up the paper). biologydiscussion.com

The separation of different amino acids and peptides like this compound is based on their differing polarities and, consequently, their relative affinities for the stationary and mobile phases. buffalostate.edu More hydrophobic molecules travel further up the paper with the nonpolar solvent, while more hydrophilic molecules are retained more strongly by the polar stationary phase. buffalostate.edu

After the separation, the positions of the colorless amino acids are typically visualized by spraying the chromatogram with a reagent like ninhydrin, which reacts with them to produce colored spots, usually purple or blue-violet. biologydiscussion.comsavemyexams.com The distance traveled by a compound relative to the solvent front is known as the Rf value, which can be used for identification by comparison with standards. While less common now for quantitative analysis due to the advent of more advanced techniques like HPLC and GC, paper chromatography remains a valuable educational tool and can be used for qualitative analysis. savemyexams.comcleapss.org.uk

Table 4: Principles of Paper Chromatography for Amino Acid Separation

| Principle | Description |

|---|---|

| Stationary Phase | A uniform adsorbent paper, typically filter paper, which contains trapped water, making it hydrophilic. biologydiscussion.com |

| Mobile Phase | A liquid solvent or a mixture of solvents (eluant) that is typically hydrophobic and moves up the paper by capillary action. biologydiscussion.combuffalostate.edu |

| Separation Mechanism | Partitioning of solutes based on their differential solubility and affinity for the stationary and mobile phases. Hydrophilic molecules move slower, and hydrophobic molecules move faster. buffalostate.edu |

| Visualization | Spraying with a visualizing agent, most commonly ninhydrin, which reacts with amino acids to produce colored spots. biologydiscussion.comsavemyexams.com |

| Identification | Comparison of the relative mobility (Rf value) of unknown spots with those of known amino acid standards run on the same chromatogram. savemyexams.com |

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool in the study of this compound, providing high sensitivity and specificity for both identification and quantification.

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS)

Electrospray Ionization Tandem Mass Spectrometry (ESI-MS/MS) is a highly sensitive and specific method used for the analysis of this compound and its derivatives. diabetesjournals.orgnih.gov ESI is a soft ionization technique that allows for the analysis of large, non-volatile, and thermally labile molecules like peptides by creating gaseous ions from a liquid solution without significant fragmentation. researchgate.net

In a typical ESI-MS/MS workflow, the sample is first introduced into the mass spectrometer, often after separation by liquid chromatography (LC). nih.govrsc.org The molecules are ionized, and a specific precursor ion (in this case, the ion corresponding to NAAG) is selected. This precursor ion is then fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides a high degree of specificity and is excellent for quantitative analysis, as it minimizes interference from other molecules in the sample matrix. researchgate.net

ESI-MS/MS has been used to confirm the identity of NAAG synthesized in cell-based assays and to quantify its levels in various biological samples, including cerebrospinal fluid and brain tissue extracts. nih.govnih.gov The technique's high sensitivity allows for the detection of NAAG at very low concentrations, with lower limits of quantification reported in the nanomolar range.

Table 5: Applications of ESI-MS/MS in this compound Research

| Application | Sample Matrix | Key Findings | Reference |

|---|---|---|---|

| Direct Quantification of NAAG | Biological Fluids | Provided a direct measurement of NAAG levels, which correlated well with indirect HPLC methods. | nih.gov |

| Confirmation of NAAG Synthesis | Cell Lysates (HEK-293T) | Confirmed the identity of the reaction product of NAAG synthetase by detecting the expected mass peak for NAAG. | nih.gov |

| Metabolite Profiling | Human Endothelial Cells | Used as part of a larger metabolomics platform to quantify metabolites, including NAAG, in a study of a diabetes-specific coronary heart disease locus. | diabetesjournals.org |

| Quantification in Brain Slice Superfusates | Rat Hippocampus Superfusates | Developed a sensitive assay with a lower limit of quantification for NAAG of 6 nM. | |

| Oxidized Amino Acid Analysis | Cell Extracts | Quantified protein-bound oxidized tyrosine moieties using isotope-dilution HPLC-ESI-MS/MS. | diabetesjournals.org |

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the analysis of amino acids and peptides, including this compound. nih.govnih.gov This method combines the separation capabilities of liquid chromatography with the high sensitivity and specificity of tandem mass spectrometry. nih.govnih.gov

Methodology: In a typical LC-MS/MS workflow, the sample containing this compound is first introduced into the liquid chromatograph. The components of the sample are separated based on their physicochemical properties as they pass through a column. For amino acids, which are polar, reversed-phase chromatography might require derivatization to enhance retention. rsc.orgmdpi.com However, methods using mixed-mode or other specialized columns can analyze underivatized amino acids directly. nih.govthermofisher.com

Following separation, the eluate enters the mass spectrometer. The molecules are ionized, often using electrospray ionization (ESI), and the precursor ions corresponding to this compound are selected by the first mass analyzer (a quadrupole). These selected ions are then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer (e.g., another quadrupole or a time-of-flight tube). nih.gov This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and sensitivity for quantification. nih.govcsic.es

Research Findings: LC-MS/MS has been successfully employed for the quantitative analysis of a wide array of amino acids in various biological matrices. nih.govnih.gov The technique allows for the resolution of isobaric compounds, which is crucial for distinguishing between structurally similar peptides. nih.gov For instance, different isomers of dipeptides can be separated and quantified. The sensitivity of modern LC-MS/MS systems can reach the femtomole level, enabling the detection of trace amounts of this compound and its derivatives. labcompare.com Research has demonstrated excellent linearity and precision for amino acid quantification using this method. nih.gov

| Parameter | Finding |

|---|---|

| Lower Limit of Quantification | ≤0.1 μM for the majority of compounds |

| Within-Run Precision (Average) | 2.8% |

| Between-Run Precision (Average) | 4.0% |

| Linearity (Average Correlation Coefficient) | 0.995 |

| Correlation with Biochrom 30 Amino Acid Analyzer | 0.908 (average overall correlation) |

Field Desorption Mass Spectrometry (FDMS)

Field Desorption Mass Spectrometry (FDMS) is a soft ionization technique particularly suited for the analysis of nonvolatile and thermally labile compounds, a category that includes peptides like this compound. wikipedia.orgnih.gov First reported in 1969, FDMS was the pioneering method for ionizing such molecules with minimal fragmentation. wikipedia.orgscribd.com

Methodology: In FDMS, the analyte is deposited directly onto a special emitter, which is a wire covered in microscopic carbon "whiskers." wikipedia.orgscribd.com This emitter is then subjected to a very high electric field. wiley.com The sample can be applied by dipping the emitter into a solution of the analyte or by using a syringe. wikipedia.org A controlled heating current is passed through the emitter, causing the desorption and ionization of the analyte molecules. wikipedia.org The strong electric field facilitates the ionization process, which can occur through mechanisms like field ionization (electron tunneling), cation attachment, or proton abstraction. wikipedia.orgnih.gov A key feature of FDMS is that it typically produces molecular ions (M⁺) or protonated molecules ([M+H]⁺) with little to no fragmentation, simplifying the resulting mass spectrum and providing clear molecular weight information. wikipedia.orgnih.gov

Research Findings: FDMS has proven valuable for determining the molecular mass of a wide range of organic and biochemical compounds. wikipedia.org It has been successfully used to analyze peptides and amino acids, providing clear molecular ion peaks where other methods might cause significant fragmentation. scribd.comuni-marburg.de For example, FDMS was used in the identification of α- and β-aspartylaspartic acid and α-aspartylglutamic acid from asparagus shoots, where it provided crucial molecular weight data (m/z 249 for M⁺+1). tandfonline.com The technique is particularly advantageous for analyzing polar and even ionic compounds. nih.govwiley.com The development of Liquid Injection Field Desorption/Ionization (LIFDI) has further enhanced the utility of this method by allowing for the analysis of air-sensitive samples. nih.gov

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS)

Quadrupole Time-of-Flight Mass Spectrometry (QTOF-MS) is a hybrid mass spectrometry technique that combines a quadrupole mass analyzer with a time-of-flight (TOF) mass analyzer. nih.govnih.gov This combination offers high resolution, high mass accuracy, and MS/MS capabilities, making it a powerful tool for both qualitative and quantitative analysis of complex mixtures, including those containing this compound. labcompare.combruker.com

Methodology: In a QTOF instrument, ions generated from the source (e.g., ESI) first enter the quadrupole (Q1), which can be operated either as an ion guide (RF-only mode) to transmit all ions or as a mass filter to select specific precursor ions. nih.govnih.gov These ions then pass into a collision cell (q2), where they can be fragmented through collision-induced dissociation (CID). The resulting fragment ions (and any unfragmented precursor ions) are then accelerated into the time-of-flight (TOF) analyzer. The TOF analyzer measures the mass-to-charge ratio (m/z) of the ions based on the time it takes for them to travel a fixed distance to the detector; lighter ions travel faster than heavier ions. nih.govlabcompare.com This process allows for the acquisition of high-resolution, accurate-mass spectra for both precursor and product ions. bruker.com

Research Findings: QTOF-MS is highly effective for identifying and characterizing peptides and their post-translational modifications. nih.gov Its high mass accuracy allows for the confident determination of elemental compositions. When coupled with liquid chromatography (LC-QTOF-MS), it provides a comprehensive platform for metabolomics and proteomics research. nih.gov For instance, LC-QTOF-MS has been used to identify numerous peptides in complex biological samples. csic.es The technology's speed and sensitivity, with detection limits reaching the low-femtogram levels, are hallmarks of its performance. labcompare.com The ability to perform MS/MS experiments provides detailed structural information, which is crucial for differentiating isomers and identifying unknown compounds. bruker.comwaters.com

| Feature | Specification |

|---|---|

| Mass Analyzer | QTOF |

| Ionization Methods | ESI, APCI |

| Mass Range (TOF) | Up to 40 kDa |

| Precursor Ion Selection | 5–2250 m/z |

| Scanning Speed | Up to 25 Hz (25 spectra per second) |

Untargeted Metabolomics Approaches

Untargeted metabolomics aims to comprehensively analyze all detectable small molecules (metabolites) in a biological sample without pre-selecting specific analytes. creative-proteomics.comevotec.com This global profiling approach is particularly useful for discovering novel biomarkers and understanding the systemic metabolic changes associated with a particular state, making it relevant for studying the roles of this compound and its derivatives in biological systems. evotec.comnih.gov

Methodology: The core of untargeted metabolomics relies on high-resolution analytical platforms, primarily mass spectrometry (MS) coupled with a separation technique like liquid chromatography (LC-MS) or gas chromatography (GC-MS), and nuclear magnetic resonance (NMR) spectroscopy. creative-proteomics.com For a dipeptide like this compound, LC-MS is the more common approach. creative-proteomics.com The workflow involves sample preparation to extract the metabolites, followed by data acquisition on the analytical instrument. creative-proteomics.com The resulting large and complex datasets are then processed using specialized bioinformatics software for feature detection, alignment, and statistical analysis to identify metabolites that are significantly different between sample groups. nih.gov